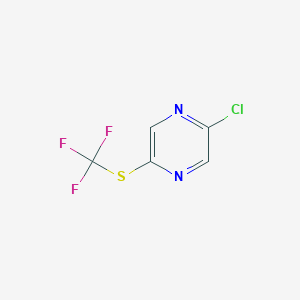
2-Chloro-5-((trifluoromethyl)thio)pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-((trifluoromethyl)thio)pyrazine is an organic compound with the molecular formula C5H2ClF3N2S It is a heterocyclic compound containing a pyrazine ring substituted with a chloro group and a trifluoromethylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-((trifluoromethyl)thio)pyrazine typically involves the reaction of 2-chloropyrazine with trifluoromethylthiolating agents. One common method is the reaction of 2-chloropyrazine with trifluoromethylthiolating reagents such as trifluoromethylthiol chloride (CF3SCl) under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane, at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent quality and yield. The use of automated systems for monitoring and controlling temperature, pressure, and reagent addition is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-((trifluoromethyl)thio)pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The trifluoromethylthio group can be oxidized to form sulfoxides and sulfones.
Reduction Reactions: The pyrazine ring can be reduced under specific conditions to form dihydropyrazine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include various substituted pyrazines depending on the nucleophile used.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include dihydropyrazine derivatives.
Scientific Research Applications
2-Chloro-5-((trifluoromethyl)thio)pyrazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-5-((trifluoromethyl)thio)pyrazine involves its interaction with specific molecular targets. The chloro and trifluoromethylthio groups contribute to its reactivity and ability to form covalent bonds with biological molecules. These interactions can disrupt normal cellular processes, leading to its bioactivity. The exact molecular pathways and targets are still under investigation, but it is believed to involve inhibition of key enzymes and interference with cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-(trifluoromethyl)pyrazine
- 2-Chloro-3-(trifluoromethyl)pyridine
- 3-Chloro-6-(trifluoromethyl)pyridazine
Uniqueness
2-Chloro-5-((trifluoromethyl)thio)pyrazine is unique due to the presence of both chloro and trifluoromethylthio groups, which impart distinct chemical properties. The trifluoromethylthio group enhances its lipophilicity and metabolic stability, making it a valuable compound in medicinal chemistry and agrochemical research .
Properties
Molecular Formula |
C5H2ClF3N2S |
|---|---|
Molecular Weight |
214.60 g/mol |
IUPAC Name |
2-chloro-5-(trifluoromethylsulfanyl)pyrazine |
InChI |
InChI=1S/C5H2ClF3N2S/c6-3-1-11-4(2-10-3)12-5(7,8)9/h1-2H |
InChI Key |
RJDGMOWRRNQXEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CC(=N1)Cl)SC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















